Methyl 1-methyl-1H-indole-5-carboxylate
Description
Contextualizing the Indole (B1671886) Nucleus within Medicinal Chemistry and Organic Synthesis
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. numberanalytics.com This heterocyclic system is a common motif found in a vast array of biologically active natural products and synthetic compounds. ijpsjournal.comnih.gov Its prevalence in nature, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506), underscores its fundamental role in biological processes. nih.gov
In medicinal chemistry, the indole scaffold serves as a "privileged structure," meaning it can bind to multiple biological targets with high affinity. This has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.comijpsr.com The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov
The significance of the indole nucleus also extends to organic synthesis, where it has been a target of synthetic efforts for over a century. numberanalytics.com Classic named reactions like the Fischer, Leimgruber–Batcho, and Bischler indole syntheses have been instrumental in constructing this key heterocyclic system. ijpsjournal.com Modern synthetic methods continue to evolve, focusing on greener and more efficient routes to access functionalized indoles for various applications in materials science and drug discovery. ijpsjournal.comopenmedicinalchemistryjournal.com
The Specific Academic Significance of Methyl 1-methyl-1H-indole-5-carboxylate
This compound, a specific derivative of the indole family, holds its own in academic research primarily as a chemical intermediate. Its structure, featuring a methyl ester at the 5-position and a methyl group on the indole nitrogen, makes it a valuable precursor for creating more elaborate molecules with potential biological activities.
The synthesis of this compound itself is a subject of study, with research exploring efficient synthetic routes. One documented method involves the synthesis from 1-methyl-1H-indole-3-carboxylic acid and methanol. researchgate.net
The primary academic interest in this compound lies in its utility as a reactant in various chemical transformations. It serves as a starting material in the preparation of other indole derivatives. For instance, it can be used to synthesize 1-methyl-1H-indole-4-carboxylic acid through hydrolysis. chemicalbook.com
While direct biological applications of this compound are not extensively documented, its role as a precursor is critical. The indole scaffold is a key component in many approved drugs, and the development of new synthetic methodologies for indole derivatives is an active area of research. nih.gov The study of compounds like this compound contributes to the broader understanding of indole chemistry and facilitates the discovery of new therapeutic agents.
Below is a data table summarizing the key properties of this compound and related compounds.
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C11H11NO2 sigmaaldrich.com |
| CAS Number | 128742-76-7 sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Storage Temperature | Room temperature sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMGOYLSMSMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443375 | |
| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128742-76-7 | |
| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for Methyl 1 Methyl 1h Indole 5 Carboxylate
Direct Synthesis Approaches for Methyl 1-methyl-1H-indole-5-carboxylate
Direct synthesis methods aim to construct the this compound molecule in a limited number of steps, often by forming the indole (B1671886) ring system with the desired substituents already in place or introduced early in the synthetic sequence. One common strategy involves the Fischer indole synthesis, a classic method that can be adapted for such purposes. researchgate.net For instance, a suitably substituted phenylhydrazine (B124118) can be reacted with a ketone or aldehyde bearing the carboxylate group, or a precursor to it, to form the indole scaffold.
Another direct approach could involve the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This modern method allows for the formation of the indole ring with a high degree of regioselectivity. By starting with an appropriately substituted aniline (B41778) and an enamine component, it is possible to construct the indole core with the methyl group on the nitrogen and the carboxylate at the 5-position.
A synthesis of an indole derivative with a similar substitution pattern, Methyl 4-(methoxymethyl)-1-methyl-7-phenyl-1H-indole-5-carboxylate, was achieved by reacting 2-hydroxyacetophenone (B1195853) with 1-methylpyrrole (B46729) in the presence of a scandium triflate catalyst. rsc.org This highlights the potential for metal-catalyzed cyclization reactions to directly afford highly substituted indoles.
N-Methylation of Indole-5-carboxylate Precursors leading to this compound
A prevalent and often more straightforward strategy for the synthesis of this compound involves the N-methylation of a pre-existing indole-5-carboxylate precursor, namely Methyl 1H-indole-5-carboxylate. nih.gov This approach separates the synthesis of the core indole structure from the introduction of the N-methyl group.
A variety of methylating agents can be employed for this transformation. Traditional methods often utilize reagents like methyl iodide. google.com However, due to the toxicity and volatility of such reagents, alternative and milder methods have been developed.
One such method involves the use of dimethyl carbonate (DMC) as a methylating agent. google.com This reaction is often carried out in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). google.com The reaction of indole-3-propionic acid with dimethyl carbonate has been shown to result in both O- and N-methylation, eventually leading to the O,N-dimethylated product in high yield. google.com
More recent advancements have introduced even milder and more selective N-methylation protocols. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe and easy-to-handle reagent for the monoselective N-methylation of indoles. acs.orgnih.gov This method demonstrates high functional group tolerance and excellent yields. acs.orgnih.gov Another approach utilizes methyl trifluoroacetate (B77799) (MTFA) under mild basic conditions to achieve N-methylation. researchgate.net
The choice of methylating agent and reaction conditions can be critical to avoid side reactions, such as methylation of the ester group or other sensitive functionalities that might be present on the indole ring.
Green Chemistry Principles in the Synthesis of Indole Carboxylate Derivatives
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the synthesis of indole derivatives. researchgate.nettandfonline.combridgew.edu These principles focus on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. bridgew.edu
In the context of synthesizing indole carboxylate derivatives, green chemistry approaches can be implemented in several ways:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netresearchgate.net
Catalysis: Employing catalysts, including nanocatalysts and green catalysts, to improve reaction efficiency and reduce waste. researchgate.netresearchgate.net
Microwave and Ultrasound Irradiation: Utilizing microwave or ultrasound energy to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.nettandfonline.comresearchgate.net For instance, microwave-assisted synthesis has been effectively used for the palladium-catalyzed heterocyclization to form indole-3-carboxylate (B1236618) derivatives. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies purification. researchgate.nettandfonline.com
One example of a green synthetic procedure is the one-pot, three-component reaction for synthesizing pyran-annulated indole analogs using a powdered catalyst and molecular sieves, which can be performed under solvent-free conditions or with minimal solvent. tandfonline.com
Multicomponent Reaction Methodologies Applied to Indole Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates atoms from all the starting materials. nih.govrsc.org MCRs are highly convergent and atom-economical, aligning well with the principles of green chemistry. researchgate.net They offer an efficient pathway to construct complex molecules, including substituted indole derivatives, in a single step. rsc.org
While a specific MCR for the direct synthesis of this compound is not prominently described, the general applicability of MCRs to indole synthesis is well-established. researchgate.netrsc.org For instance, the Ugi multicomponent reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been used to synthesize various indole-containing structures. rsc.orgrsc.org
A novel two-step reaction involving an Ugi MCR followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds under mild and benign conditions using ethanol as a solvent and without the need for a metal catalyst. rsc.org Such a strategy could potentially be adapted to produce this compound by selecting the appropriate starting materials.
The modular nature of MCRs allows for the rapid generation of a library of structurally diverse indole derivatives by simply varying the individual components. nih.govrsc.org This makes them particularly attractive for drug discovery and materials science applications.
Chemical Reactivity and Derivatization of the Methyl 1 Methyl 1h Indole 5 Carboxylate Scaffold
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution on the indole nucleus is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the indoleninium ion. For N1-substituted indoles such as Methyl 1-methyl-1H-indole-5-carboxylate, this preference for C3-functionalization is even more pronounced.
Common electrophilic substitution reactions that the indole ring undergoes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions can be tailored to achieve the desired substitution pattern. For instance, milder reagents are often employed to avoid polymerization or the formation of undesired byproducts, which can be a challenge with the highly reactive indole core. The electron-withdrawing nature of the carboxylate group at C5 can somewhat deactivate the benzene (B151609) portion of the indole ring, further favoring substitution on the pyrrole (B145914) ring.
Oxidation and Reduction Pathways of the Indole Moiety
The indole nucleus can undergo both oxidation and reduction, leading to a variety of derivatives. The oxidation of indoles can be complex, yielding products such as oxindoles, dioxindoles, and isatins, or can even lead to the cleavage of the pyrrole ring. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions. For N-alkylated indoles, oxidation can be directed to the C2 and C3 positions.
Conversely, the reduction of the indole ring system typically requires harsh conditions due to its aromatic nature. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the pyrrole ring to yield indoline (B122111) derivatives. The ester group at the C5 position of this compound can also be a site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol, yielding (1-methyl-1H-indol-5-yl)methanol. This transformation provides a handle for further synthetic modifications.
Catalytic Transformations for Functionalization
Modern organic synthesis has seen the development of powerful catalytic methods for the functionalization of heterocyclic compounds like indoles. These methods offer high efficiency, selectivity, and functional group tolerance.
Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds by combining two C-H bonds, typically with the aid of a metal catalyst and an oxidant. For indoles, CDC reactions often target the C3-H bond. In the context of this compound, CDC can be employed to introduce various alkyl, aryl, or other functional groups at the C3 position. These reactions are often catalyzed by transition metals such as copper, iron, or palladium. The direct functionalization of the C-H bond avoids the need for pre-functionalized starting materials, making it an environmentally benign and efficient synthetic tool.
The Sonogashira cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is particularly useful for synthesizing N-propargyl indole derivatives. While the title compound is N-methylated, related indole scaffolds can be functionalized at the nitrogen atom with a propargyl group. Subsequent Sonogashira coupling of the resulting N-propargyl indole with various aryl halides would introduce diverse substituents, leading to a library of complex indole derivatives. These derivatives have potential applications in medicinal chemistry and materials science.
While Friedel-Crafts reactions are traditionally catalyzed by Lewis acids, recent advancements have led to the development of metal-free alternatives. These methods often utilize strong Brønsted acids or organocatalysts to promote the reaction. For an electron-rich heterocycle like this compound, metal-free Friedel-Crafts alkylation at the C3 position can be achieved with various electrophiles, such as activated alkenes or alcohols. The absence of a metal catalyst can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Preparation of Advanced Indole Carboxylate Derivatives and Analogs
The functional group handles on this compound, namely the ester and the reactive indole core, allow for the preparation of a wide range of advanced derivatives and analogs. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives through standard coupling reactions.
Synthesis of Substituted Indirubin (B1684374) Derivatives
Indirubin and its derivatives are bis-indole alkaloids known for their biological activities, particularly the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The core structure consists of a 3,2'-bisindole linkage. nih.gov The synthesis of substituted indirubins often involves the condensation of an indoxyl derivative (or a precursor) with an isatin (B1672199) (1H-indole-2,3-dione) derivative. clockss.orgirapa.org
While direct synthesis of an indirubin derivative starting specifically from this compound is not extensively documented, established synthetic strategies for indirubins can be applied. A common chemical approach is the aldol-type condensation of an indoxyl with an isatin. clockss.org For this to be applied to this compound, the starting indole would first need to be converted to the corresponding 1-methyl-3-oxo-indoline-5-carboxylate (an indoxyl derivative).
Alternatively, biocatalytic methods have proven effective for creating asymmetric indirubins. A method employing bacterial monooxygenase has been used for the synthesis of carboxy-substituted indirubins. vu.lt In this approach, indole-5-carboxylic acid and various 2-indolinone derivatives are used as substrates. vu.ltresearchgate.net Notably, the reaction between indole-5-carboxylic acid and 1-methyl-2-indolinone (B31649) successfully yields 1-methylindirubin-5'-carboxylic acid, demonstrating that N-methylated precursors can be incorporated into the indirubin scaffold. vu.lt This suggests a plausible biocatalytic route starting from 1-methyl-1H-indole-5-carboxylic acid (the hydrolyzed form of the target ester).
It is important to note that some chemical oxidation methods for synthesizing indirubins from indoles may not be suitable for N-alkylated substrates. For instance, a molybdenum-catalyzed oxidation that works for electron-deficient indoles at the 5-position was reported to fail with 1-methyl indole, potentially due to decomposition after oxidation. nih.gov
Table 1: Synthetic Approaches to Indirubin Derivatives Relevant to the Scaffold
| Method | Precursors | Potential Product from Scaffold | Key Findings |
| Chemical Condensation | Isatin + Indoxyl | 5'-carbomethoxy-1-methylindirubin | A standard route, but requires prior conversion of the indole to an indoxyl. clockss.org |
| Biocatalytic Conversion | Indole-5-carboxylic acid + 1-methyl-2-indolinone | 1-Methylindirubin-5'-carboxylic acid | Demonstrates successful formation of an N-methylated indirubin derivative. vu.ltresearchgate.net |
| Chemical Oxidation | Indole + Mo(CO)₆ / Peroxide | Undetermined | May not be suitable for N-methyl indoles due to potential decomposition. nih.gov |
Formation of Aminoindolylacetates
Aminoindolylacetates are a class of compounds that incorporate both an amino group and an acetic acid (or acetate) moiety on the indole framework. The synthesis of these compounds from this compound is not prominently described in the literature. However, their formation can be envisioned through multi-step synthetic sequences based on standard organic transformations.
A plausible, albeit hypothetical, pathway could involve the functionalization of the C3 position, which is the most nucleophilic site of the indole ring. For example, a Mannich reaction could introduce an aminomethyl group at C3, which could then be further elaborated. Alternatively, the ester group at C5 could be chemically transformed. A possible sequence is outlined below:
Reduction: The methyl carboxylate group at C5 can be reduced to a primary alcohol (1-methyl-5-(hydroxymethyl)-1H-indole) using a reducing agent like lithium aluminum hydride (LiAlH₄).
Halogenation: The resulting alcohol can be converted into a halomethyl derivative (e.g., 1-methyl-5-(chloromethyl)-1H-indole) using a reagent such as thionyl chloride (SOCl₂).
Cyanation: The halomethyl group can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN) to yield the corresponding nitrile ( (1-methyl-1H-indol-5-yl)acetonitrile).
Hydrolysis: Finally, hydrolysis of the nitrile group under acidic or basic conditions would yield the target (1-methyl-1H-indol-5-yl)acetic acid. Subsequent reaction with an amine source could then form various aminoindolylacetate derivatives.
It is important to emphasize that this represents a theoretical pathway, as direct, documented conversions from this compound to aminoindolylacetates are scarce. The vendor information for the related methyl indole-5-carboxylate does mention its potential use in preparing aminoindolylacetates, but without specific literature references. sigmaaldrich.com
Regioselective Functionalization at C3
The C3 position of the indole ring is electronically rich and is the principal site for electrophilic aromatic substitution. The N-methyl group on the indole nitrogen prevents N-functionalization, thereby directing reactions exclusively to the carbon framework. The electron-withdrawing ester at C5 deactivates the benzene portion of the indole, further enhancing the relative reactivity of the C3 position on the pyrrole ring.
Several classic and modern reactions can be employed for the regioselective functionalization of the C3 position of the this compound scaffold.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org Indoles are excellent substrates for this transformation, with substitution occurring almost exclusively at C3. The reaction of the closely related methyl 1H-indole-5-carboxylate is known to produce methyl 3-formyl-1H-indole-5-carboxylate. scbt.com It is therefore highly probable that this compound would react similarly to yield methyl 3-formyl-1-methyl-1H-indole-5-carboxylate . The resulting aldehyde is a valuable intermediate for further synthetic modifications.
Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto a proton-activated C-H bond. nih.gov For indoles, this aminoalkylation occurs at the C3 position. nih.gov The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (like diethylamine), and the indole substrate. rsc.org The N-methyl group in the target scaffold prevents competitive N-amination, making C3 the sole site of reaction. The product would be a methyl 3-((dialkylamino)methyl)-1-methyl-1H-indole-5-carboxylate , which can serve as a precursor for various other derivatives.
C3-Alkylation and C3-Arylation: Modern catalytic methods have been developed for the direct C-C bond formation at the C3 position of indoles.
C3-Alkylation: A metal-free method using a borane (B79455) catalyst, B(C₆F₅)₃, has been shown to effectively catalyze the direct C3-alkylation of a wide range of indoles, including 1-substituted variants, with amine-based alkylating agents. acs.org This approach avoids common side reactions like N-alkylation. acs.org
C3-Arylation: Palladium-catalyzed protocols have been established for the C3-arylation of indoles using aryl ketones as the aryl source. rsc.org This reaction proceeds via cleavage of the aryl-carbonyl bond and subsequent C-H functionalization of the indole. rsc.org
Table 2: Regioselective Functionalization Reactions at the C3 Position
| Reaction | Reagents | Expected Product | Product Class |
| Vilsmeier-Haack | POCl₃, DMF | Methyl 3-formyl-1-methyl-1H-indole-5-carboxylate | Aryl Aldehyde |
| Mannich Reaction | CH₂O, R₂NH | Methyl 3-((dialkylamino)methyl)-1-methyl-1H-indole-5-carboxylate | Mannich Base |
| Borane-Catalyzed Alkylation | Alkyl-Amine, B(C₆F₅)₃ | Methyl 3-alkyl-1-methyl-1H-indole-5-carboxylate | C3-Alkylated Indole |
| Palladium-Catalyzed Arylation | Aryl Ketone, Pd Catalyst | Methyl 3-aryl-1-methyl-1H-indole-5-carboxylate | C3-Arylated Indole |
Theoretical and Computational Chemistry of Methyl 1 Methyl 1h Indole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. bohrium.com For methyl 1-methyl-1H-indole-5-carboxylate, DFT calculations, often paired with basis sets like 6-311++G(d,p), are instrumental in predicting its molecular geometry, vibrational frequencies, and electronic properties. ijrar.org
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For indole (B1671886) derivatives, these calculations help in understanding the planarity and potential distortions within the bicyclic ring system and the orientation of the substituent groups.
Theoretical calculations for similar indole carboxylate structures have shown that the molecule is essentially planar. researchgate.net However, slight distortions in bond lengths and angles can occur due to the presence of substituents. researchgate.net For instance, in a related compound, methyl 5-methoxy-1H-indole-2-carboxylate, a slight distortion of the indole bond lengths was attributed to the attachment of the carboxylic acid methyl ester and the methoxy (B1213986) group. researchgate.net Comparing theoretically calculated parameters with experimental data from X-ray diffraction (XRD) can reveal discrepancies, which are often explained by the fact that theoretical calculations are typically performed on a single molecule in the gas phase, whereas XRD data reflects the molecule's structure within a crystal lattice, influenced by intermolecular forces. researchgate.net
| Parameter | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| C2-C3 Bond Length (Å) | 1.385 | 1.371 |
| C3-C3A Bond Length (Å) | 1.423 | 1.412 |
| N1-C2 Bond Length (Å) | 1.369 | 1.358 |
| C2-N1-C7A Bond Angle (°) | 109.1 | 109.5 |
| C4-C5-C6 Bond Angle (°) | 120.5 | 120.8 |
Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, this would primarily involve the rotation of the methyl ester group relative to the indole ring.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is often located on the carboxylate group and adjacent parts of the benzene (B151609) ring, suggesting this region is susceptible to nucleophilic attack. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. ijrar.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 4.14 |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H stacking)
Intermolecular and intramolecular interactions are crucial for understanding the physical properties and crystal packing of molecules. In the solid state, molecules of indole derivatives can be linked by various non-covalent interactions.
For a similar compound, methyl 1-methyl-1H-indole-3-carboxylate, crystal structure analysis revealed the presence of intermolecular C-H···O hydrogen bonds, which result in the formation of a sheet-like structure. researchgate.net Additionally, parallel sheets were found to interact through C-H···π stacking, further stabilizing the crystal packing. researchgate.net While this compound lacks the N-H group for classical hydrogen bonding, weak C-H···O and C-H···π interactions are still expected to play a significant role in its crystal structure. Intramolecular interactions, such as those between the methyl ester group and the indole ring, can influence the molecule's conformation. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. mpg.defaccts.de It provides a localized picture of the electron density in terms of Lewis-type structures (bonds and lone pairs).
NBO analysis of indole derivatives reveals significant electron delocalization from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent bonds, contributing to the stability of the indole ring. ijrar.orgcumhuriyet.edu.tr The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, with higher interaction energies indicating stronger delocalization. This analysis can also highlight the specific intramolecular charge transfer interactions that influence the molecule's electronic properties and reactivity. ijrar.org
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule to define atoms and the bonds between them. This approach allows for a quantitative characterization of the nature of chemical bonds, including covalent and non-covalent interactions.
By analyzing the topological properties of the electron density at bond critical points (BCPs), one can determine the strength and nature of interactions. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This method is particularly useful for characterizing weak intermolecular and intramolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the supramolecular chemistry of this compound. mdpi.com
Polarizability and Hyperpolarizability Assessments
Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. digitellinc.comresearchgate.net The calculation involves determining the molecule's energy derivative with respect to an applied electric field. The first derivative relates to the dipole moment, the second to the polarizability, and higher-order derivatives to the hyperpolarizabilities.
The polarizability is a tensor quantity, but for an isotropic medium, the average polarizability (<α>) is often used and is calculated from the diagonal components of the tensor (αxx, αyy, αzz).
<α> = (αxx + αyy + αzz) / 3
Hyperpolarizability assessments are critical for identifying materials with NLO properties, which have applications in optoelectronics and photonics. For this compound, the presence of the electron-rich indole ring system conjugated with the electron-withdrawing carboxylate group suggests potential for significant electronic polarization and possible NLO activity. DFT calculations would elucidate the magnitude of the first hyperpolarizability (β), indicating its potential as a second-order NLO material. Such computational studies on indole derivatives often investigate how different substituents on the indole ring affect these electronic properties. nih.govchemrxiv.org
Table 1: Key Polarizability and Hyperpolarizability Parameters
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule, indicating its overall polarity. |
| Polarizability | α | Describes the tendency of the molecular electron cloud to be distorted by an external electric field. |
| First Hyperpolarizability | β | Measures the second-order, nonlinear response of the molecule to a strong electric field, crucial for NLO applications. |
| Average Polarizability | <α> | The orientationally averaged polarizability, representing the molecule's overall polarizability in a uniform field. |
These computational assessments provide foundational insights into the molecule's electronic behavior, guiding further experimental validation and application in materials science.
Quantitative Structure-Activity Relationship (QSAR) Studies on Indole Carboxylate Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. walshmedicalmedia.com For indole carboxylate derivatives, QSAR studies are instrumental in drug discovery, enabling the prediction of a compound's potency and guiding the synthesis of more effective analogues.
QSAR models are developed by calculating a range of molecular descriptors for a set of related compounds with known biological activities. These descriptors, which quantify various physicochemical properties, are then used to build a regression model. Common methods for model generation include Multiple Linear Regression (MLR), nonlinear regression (RNLM), and Artificial Neural Networks (ANN). iaea.org
Studies on various indole derivatives have successfully created predictive QSAR models for diverse biological targets. For instance, QSAR models have been developed for indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme implicated in oncogenesis. iaea.orgacs.org In these studies, electronic descriptors (like HOMO and LUMO energies, dipole moment), topological descriptors (LogP), and steric parameters are calculated. The resulting models revealed that inhibitory activity was often positively correlated with factors like dipole moment and LogP, and negatively correlated with molecular mass. chemrxiv.orgiaea.orgacs.org
A typical QSAR study on a series including this compound would involve:
Data Set Compilation : Assembling a series of related indole derivatives with measured biological activity (e.g., IC50 values).
Descriptor Calculation : Using software to calculate electronic, hydrophobic, steric, and topological descriptors for each molecule.
Model Development : Applying statistical methods like MLR or ANN to find the best correlation between descriptors and activity.
Model Validation : Using techniques like leave-one-out cross-validation to ensure the model's predictive power and robustness. chemrxiv.orgwalshmedicalmedia.com
Table 2: Common Descriptors in QSAR Studies of Indole Derivatives
| Descriptor Class | Example Descriptor | Typical Correlation with Activity | Research Context |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Positive | Indicates electron-donating ability, potentially enhancing binding. iaea.org |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Positive | Reflects electron-accepting capability. iaea.org |
| Electronic | Dipole Moment (DM) | Positive | Higher polarity can improve interactions in the active site. iaea.org |
| Hydrophobic | LogP (Partition Coefficient) | Positive | Increased lipophilicity can enhance cell membrane permeability. acs.org |
| Topological | Molecular Mass | Negative | Lower mass can be favorable for better fitting into binding pockets. chemrxiv.org |
These models provide invaluable guidance for medicinal chemists, allowing for the rational design of new indole-based therapeutic agents with optimized activity.
Molecular Docking Studies in Drug Design
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design, providing insights into the molecular interactions that govern biological activity. For this compound, docking studies can help identify potential protein targets and elucidate its binding mode, paving the way for its development as a therapeutic agent.
The docking process involves:
Preparation of the Receptor and Ligand : Obtaining the 3D structure of the target protein (often from X-ray crystallography) and generating a low-energy 3D conformation of the ligand.
Docking Simulation : Using a scoring algorithm to systematically place the ligand in various orientations within the protein's binding site.
Analysis of Results : Ranking the resulting poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy is considered the most probable binding mode.
Studies involving 5-substituted indole derivatives have utilized molecular docking to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation. researchgate.net In such studies, the indole scaffold is docked into the COX-2 active site to predict binding energy and identify key interactions. These interactions often include hydrogen bonds between the ligand and amino acid residues like Arginine and Tyrosine, as well as hydrophobic interactions within the active site channel.
A hypothetical docking study of this compound into a target like COX-2 would analyze its ability to form favorable interactions. The ester group could act as a hydrogen bond acceptor, while the indole ring could engage in π-π stacking and hydrophobic interactions with nonpolar residues. The N-methyl group would also influence the molecule's conformation and steric fit within the binding pocket.
Table 3: Illustrative Molecular Docking Results for Indole Derivatives against a Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Indole Derivative A | -8.5 | Tyr355, Arg120 | Hydrogen Bonding |
| Indole Derivative B | -8.2 | Val523, Ser353 | Hydrophobic, Hydrogen Bonding |
| Indole Derivative C | -7.9 | Phe518, Leu352 | π-π Stacking, Hydrophobic |
| This compound (Hypothetical) | (Predicted Value) | (Predicted Residues) | Hydrogen Bonding, Hydrophobic |
This table is illustrative, based on findings for similar compounds in studies such as those targeting COX-2. researchgate.net
By providing a detailed, atom-level view of the ligand-receptor complex, molecular docking serves as an essential tool for rationalizing the activity of known compounds and for designing novel derivatives with enhanced potency and selectivity.
Biological Activity and Pharmacological Research of Methyl 1 Methyl 1h Indole 5 Carboxylate and Its Derivatives
Applications in Medicinal Chemistry and Drug Development
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, with its derivatives being integral to the development of a wide array of therapeutic agents. rsc.org Methyl 1-methyl-1H-indole-5-carboxylate and its analogues serve as crucial intermediates and building blocks in the synthesis of more complex, biologically active molecules. evitachem.comscientificlabs.co.uk The inherent chemical properties of the indole ring system, including its ability to participate in various chemical reactions, make it a versatile platform for creating diverse chemical libraries for drug discovery. evitachem.comsigmaaldrich.com
Anticancer and Cytotoxic Activities
Indole derivatives have emerged as a significant class of compounds in oncology research, with many exhibiting potent anticancer and cytotoxic activities. nih.govmdpi.com The structural framework of indole is found in several FDA-approved anticancer drugs, underscoring its importance in this therapeutic area. nih.gov The anticancer potential of these compounds is often attributed to their ability to interfere with various cellular processes essential for cancer cell growth and survival. mdpi.comnih.gov
Mechanism of Action Studies (e.g., HDAC inhibition, p21 protein expression, DNA binding)
The anticancer effects of indole derivatives are mediated through multiple mechanisms of action. A significant area of research has focused on their role as histone deacetylase (HDAC) inhibitors. nih.govgoogle.comnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. google.com By inhibiting HDACs, indole-based compounds can lead to the accumulation of acetylated histones, resulting in changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. nih.govnih.gov Some indole derivatives have shown high potency and selectivity against specific HDAC isoforms. nih.govnih.gov For example, certain indole-3-butyric acid derivatives have demonstrated significant inhibitory activity against HDAC1, HDAC3, and HDAC6. nih.gov
Another important mechanism involves the modulation of cell cycle regulatory proteins. Indole derivatives have been shown to influence the expression of proteins like p21, a cyclin-dependent kinase inhibitor that plays a key role in cell cycle arrest. nih.govnih.gov Increased expression of p21 can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. nih.gov While some studies have shown a correlation between high p21 expression and breast cancer, its exact role can be complex and dependent on its cellular localization. nih.gov
Furthermore, some indole compounds exert their anticancer effects by interacting with DNA. nih.gov This can involve direct binding to the DNA molecule, interfering with DNA replication and transcription, or inhibiting enzymes like topoisomerases, which are essential for managing DNA topology during cellular processes. nih.govnih.gov
In vitro and In vivo Efficacy Assessments
The anticancer potential of this compound derivatives has been evaluated in numerous in vitro and in vivo studies. In vitro assays using various cancer cell lines are commonly employed to determine the cytotoxic and antiproliferative activity of these compounds. mdpi.comnih.gov
For instance, a number of indole derivatives have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those from breast, lung, and colon cancers. mdpi.commdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. Several indole compounds have exhibited low micromolar IC50 values, indicating potent anticancer activity. mdpi.commdpi.com
Table 1: In vitro Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | MCF-7 (Breast) | 2 | mdpi.com |
| Compound 4e | A549 (Lung) | 2 | mdpi.com |
| Compound 4e | HCT (Colon) | 2 | mdpi.com |
| Compound 5d | MCF-7 (Breast) | 4.7 | nih.gov |
| Complex (1) | A549 (Lung) | 794.37 | mdpi.com |
| Complex (1) | HT29 (Colon) | 654.31 | mdpi.com |
| Complex (3) | HT29 (Colon) | 1064.05 | mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
Anti-inflammatory and Antipyretic Properties
Derivatives of indole have demonstrated significant anti-inflammatory and antipyretic activities in various preclinical models. jbarbiomed.comnih.gov The anti-inflammatory effects are often evaluated using models such as carrageenan-induced paw edema in rats, while antipyretic activity is typically assessed in yeast-induced pyrexia models. jbarbiomed.comnih.gov
One of the well-known indole derivatives with potent anti-inflammatory properties is indomethacin, which is chemically known as 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-indole-3-acetic acid. psu.edu Studies have shown that novel synthetic indole derivatives also possess considerable anti-inflammatory and antipyretic potential, with some compounds showing efficacy comparable to standard drugs like paracetamol. nih.gov The mechanism of action for these effects is often linked to the inhibition of inflammatory mediators.
Anticonvulsant Effects
The indole nucleus is a structural component of various compounds that exhibit central nervous system activity, including anticonvulsant effects. researchgate.net Research has explored the potential of indole derivatives as anticonvulsant agents. researchgate.net The structural modifications of the indole ring can lead to compounds with the ability to modulate neuronal excitability, which is a key factor in the pathophysiology of seizures. While the specific compound "this compound" is not directly highlighted in the provided search results for anticonvulsant effects, the broader class of indole derivatives has shown promise in this area. researchgate.net
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
Indole derivatives have been extensively investigated for their antimicrobial properties and have shown a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. nih.govnih.govnih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes. nih.govnih.gov
The antibacterial activity of indole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Some compounds have shown potent activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), which is a significant clinical challenge. researchgate.netresearchgate.net For example, certain synthetic indole derivatives exhibited potent antibacterial activity at low concentrations against various Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency, and several indole derivatives have displayed low MIC values against a range of bacterial pathogens. nih.govnih.gov
Table 2: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC Range | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram-positive and Gram-negative bacteria | 0.004–0.045 mg/mL | nih.gov |
| SMJ-2 | Gram-positive bacteria (including MRSA, VRE) | 0.25–2 µg/mL | nih.gov |
| SMJ-4 | Gram-positive bacteria | 0.25–16 µg/mL | nih.gov |
| Indolyl-3-carboxylic acid and methylindole derivatives | Gram-positive and Gram-negative bacteria | 0.06–1.88 mg/mL | researchgate.net |
| Substituted indole derivatives | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | 0.12–6.25 µg/mL | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
In addition to their antibacterial effects, many indole derivatives also possess significant antifungal activity. nih.gov They have been shown to be effective against a variety of fungal pathogens, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov The mechanism of antifungal action can involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-lanosterol demethylase. nih.gov
Antiviral Activities (e.g., Anti-HIV Fusion Inhibition)
The indole nucleus is a key structural motif in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). Derivatives based on the indole scaffold have been investigated as inhibitors of critical viral processes, including membrane fusion.
HIV Fusion Inhibition: A significant strategy in anti-HIV research is the inhibition of viral entry into host cells, a process mediated by the viral envelope glycoprotein (B1211001) gp41. Small molecules that can block the conformational changes of gp41 prevent the fusion of viral and cellular membranes. Indole-based compounds have been designed to target a conserved hydrophobic pocket on gp41, disrupting this process. nih.govscienceopen.com
Structure-activity relationship (SAR) studies on bis-indole compounds have led to the identification of potent fusion inhibitors. For instance, inhibitor 6j demonstrated a binding affinity of 0.6 µM and an effective concentration (EC₅₀) of 0.2 µM against both cell-cell fusion and live virus replication. scienceopen.com Notably, this compound also showed activity against strains of HIV that are resistant to the fusion inhibitor drug Enfuvirtide (T20). scienceopen.com This line of research confirms the gp41 hydrophobic pocket as a valid target for developing low molecular weight fusion inhibitors. nih.gov
Other Anti-HIV Mechanisms: Beyond fusion inhibition, indole derivatives have been explored as inhibitors of other essential HIV enzymes.
Integrase Inhibition: Indole-2-carboxylic acid was identified as a scaffold that can inhibit the strand transfer activity of HIV integrase. rsc.org Optimization of this lead structure resulted in derivatives like 17a , which markedly inhibited the enzyme with an IC₅₀ value of 3.11 µM. rsc.org The mechanism involves the indole nucleus chelating with two Mg²⁺ ions in the enzyme's active site. rsc.org
Reverse Transcriptase Inhibition: Some indole-3-carbaldehyde derivatives have shown dual inhibitory potential. Compound 8b not only inhibited HIV-1 integrase (IC₅₀ ≤5.32 μM) but also demonstrated promising activity against a mutant reverse transcriptase (RT) strain (E138K) with an IC₅₀ value of 2.43 µM. indiandrugsonline.org
Activity Against Other Viruses: The antiviral potential of indole derivatives extends to other pathogens. A derivative of 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 µM. nih.govactanaturae.ru
Table 1: Anti-HIV Activity of Selected Indole Derivatives
| Compound | Target | Activity Type | Value | Reference |
|---|---|---|---|---|
| 6j (a bis-indole) | HIV-1 gp41 Fusion | EC₅₀ (Cell-cell fusion) | 0.2 µM | scienceopen.com |
| 6j (a bis-indole) | HIV-1 gp41 Fusion | EC₅₀ (Viral replication) | 0.2 µM | scienceopen.com |
| 17a (indole-2-carboxylic acid derivative) | HIV-1 Integrase | IC₅₀ | 3.11 µM | rsc.org |
| 8b (indole-3-carbaldehyde derivative) | HIV-1 Integrase | IC₅₀ | ≤5.32 µM | indiandrugsonline.org |
| 8b (indole-3-carbaldehyde derivative) | HIV-1 Reverse Transcriptase (E138K) | IC₅₀ | 2.43 µM | indiandrugsonline.org |
Neuropharmacological Investigations (e.g., Potential in Neurological Disorders, Neuroprotective Properties, Anticholinesterase Activity, Monoamine Oxidase Inhibition)
The structural versatility of the indole ring, found in key neurotransmitters like serotonin (B10506) and melatonin (B1676174), makes its derivatives prime candidates for treating neurological disorders. hilarispublisher.comhilarispublisher.com Research has focused on their neuroprotective effects and their ability to modulate key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases.
Neuroprotective Properties: Derivatives of indole-3-carbinol (B1674136) (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating antioxidant defense mechanisms. nih.gov A series of 1,3,5-trisubstituted indole derivatives, synthesized from Methyl indole-5-carboxylate, demonstrated neuroprotective potential through a combination of metal-chelating, antioxidant, and anti-aggregation properties, which are relevant for Alzheimer's disease therapy. nih.gov These indole-phenolic compounds were effective at sequestering copper ions and showed favorable safety profiles in neuroblastoma cell lines. nih.gov
Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. nih.gov Numerous indole derivatives have been synthesized and evaluated for this purpose.
A series of indole derivatives analogous to the drug donepezil (B133215) showed potent AChE inhibitory activity. nih.gov Compound IIId (1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione) was identified as the most potent in its series. nih.gov
Thiazolopyrimidine derivatives containing an indole core were developed as multi-target inhibitors. acs.org Compounds 35-37 in this series were highly active against AChE, with IC₅₀ values of 0.04 µM, 0.08 µM, and 0.07 µM, respectively. acs.org
Azepino[4,3-b]indole derivatives have also been identified as potent and selective BChE inhibitors. nih.gov The N2-phenylbutyl derivative 27d showed an IC₅₀ of 0.2 µM for human BChE. nih.gov
Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of monoamine neurotransmitters. MAO-B inhibitors are particularly important in Parkinson's disease therapy as they reduce dopamine (B1211576) degradation. nih.govmdpi.com
A series of N-substituted indole-based analogues were designed as MAO-B inhibitors. nih.govresearchgate.net Compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) showed remarkable MAO-B inhibitory activity (IC₅₀ = 0.78 µM) and high selectivity over MAO-A. nih.govresearchgate.net Kinetic studies revealed it acts as a competitive inhibitor with a Kᵢ of 94.52 nM. researchgate.net
Another study on indole-5,6-dicarbonitrile derivatives found potent dual inhibitors. nih.gov 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited both MAO-A and MAO-B with very low IC₅₀ values of 0.014 µM and 0.017 µM, respectively. nih.gov
Table 2: Neuropharmacological Activity of Selected Indole Derivatives
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 35 (Thiazolopyrimidine derivative) | Acetylcholinesterase (AChE) | 0.04 µM | acs.org |
| 27d (Azepinoindole derivative) | Butyrylcholinesterase (BChE) | 0.2 µM | nih.gov |
| 4e (Indole-5-carboxamide derivative) | Monoamine Oxidase B (MAO-B) | 0.78 µM | nih.govresearchgate.net |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Monoamine Oxidase A (MAO-A) | 0.014 µM | nih.gov |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Monoamine Oxidase B (MAO-B) | 0.017 µM | nih.gov |
Other Biological Activities (e.g., Antioxidant, Plant-Growth Regulating, CFTR Potentiation)
The biological reach of indole derivatives extends beyond antiviral and neuropharmacological applications into areas like antioxidant defense, agriculture, and genetic disorders.
Antioxidant Activity: Many indole-based compounds, including melatonin and its analogues, are powerful antioxidants that can scavenge free radicals and bolster endogenous antioxidant defenses. hilarispublisher.comhilarispublisher.com This activity is a key component of their neuroprotective effects, helping to mitigate the oxidative stress that contributes to cellular damage in neurodegeneration. hilarispublisher.comnih.gov Synthetic indole-phenolic hybrids derived from methyl indole-5-carboxylate have also been noted for their antioxidant properties. nih.gov
Plant-Growth Regulating Activity: Indole compounds are fundamental to plant physiology. frontiersin.orgnih.gov Indole-3-acetic acid (IAA) is the most common natural plant hormone (auxin) and plays a critical role in almost every aspect of plant growth and development, including root and fruit formation. frontiersin.orgresearchgate.net Other indole derivatives, such as indole-3-butyric acid (IBA) and indole-3-acetamide (B105759) (IAM), also act as plant growth regulators, often by being converted into IAA within the plant. frontiersin.orgnih.gov The unique ability of the indole structure to mimic peptide structures and bind reversibly to enzymes makes it highly valuable for developing new agents to enhance crop growth and resistance to stress. frontiersin.orgnih.govresearchgate.net
CFTR Potentiation: Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a chloride and bicarbonate ion channel. nih.gov Potentiators are a class of drugs that enhance the function of the CFTR protein at the cell surface, increasing the time the channel remains open. nih.gov While research in this area has been dominated by other chemical scaffolds, indole derivatives are also being investigated. For example, the indole derivative 3-IAld has been shown to ameliorate lung inflammation and inhibit fungal growth in a mouse model of CF, suggesting a beneficial role in the disease context. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Investigation of Substituent Effects on Biological Efficacy
The biological profile of the indole (B1671886) core is highly sensitive to the nature and position of its substituents. Systematic modifications to the Methyl 1-methyl-1H-indole-5-carboxylate structure can profoundly influence its efficacy. The indole scaffold is found in many active substances and natural products with impressive anticancer activity. mdpi.com
Research on various indole derivatives has established key principles:
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the indole ring can modulate the electron density of the aromatic system, affecting its interaction with biological targets. For instance, in studies on spiropyran derivatives, which can contain an indole moiety, the presence of electron-donating or -withdrawing substituents has been shown to significantly influence optical properties and recognition capabilities. acs.org
Steric Effects: The size and bulk of substituents can influence how a molecule fits into a receptor's binding pocket. In a study on imidazolium (B1220033) carboxylates, increasing the steric bulk on N-substituents was found to increase the rate of decarboxylation, demonstrating a clear structure-property relationship. nih.gov
In the context of this compound, modifications could be explored at several positions:
N1-Position: Replacing the N1-methyl group with other alkyl chains, aryl groups, or hydrogen-bond donors/acceptors could alter binding affinity and selectivity.
Benzene (B151609) Ring (Positions 2, 4, 6, 7): Introducing small substituents like halogens (e.g., chloro) or larger functional groups can fine-tune the electronic and steric properties. Studies on indole-2-carboxamides showed that the type of substituent at the 5-position was critical for activity. mdpi.com A chloro group at this position, for instance, was part of several potent derivatives. mdpi.com
C5-Ester Group: Modification of the methyl ester to other esters (e.g., ethyl, propyl), amides, or carboxylic acids would significantly change the molecule's polarity, hydrogen bonding capacity, and reactivity.
The following interactive table summarizes research findings on how different substituents on an indole core can influence biological activity, based on studies of various indole derivatives.
| Position on Indole Ring | Substituent Type | Observed Effect on Biological Activity (General Findings) | Relevant Research Context |
|---|---|---|---|
| Position 5 | Chloro (Cl) | Part of potent antiproliferative compounds; can form pi-H interactions with key amino acid residues in kinase binding sites. mdpi.com | Anticancer (Kinase Inhibitors) |
| Position 3 | Varying Acylhydrazones | Showed dual inhibitory activities against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). mdpi.com | Neurodegenerative Disease |
| General | Hydroxy (OH) | Can form crucial hydrogen bonds; often increases potency when correctly positioned. nih.gov | Enzyme Inhibition |
| N-Substituents | Steric Bulk (e.g., tert-Butyl) | Increased steric bulk can influence reaction rates and molecular stability. nih.gov | Chemical Reactivity/Stability |
Influence of Positional Isomerism on Pharmacological Profiles
Positional isomerism plays a critical role in determining the pharmacological profile of indole derivatives. The specific location of the methyl carboxylate group and the N-methyl group on the indole scaffold is not arbitrary; changing their positions would result in distinct chemical entities with potentially vastly different biological activities.
Studies on related structures have consistently demonstrated the importance of isomerism:
Linkage in Bis-indoles: In research on HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage position was critical. Compounds with a 6-6' linkage between the two indole rings were the most potent, while isomers with 5-6', 6-5', and 5-5' linkages all showed reduced activity. nih.gov The 5-5' linked isomer was the least active, adopting a more extended conformation compared to the compact shape of the active 6-6' isomer. nih.gov
Substituent Position on the Indole Core: The biological activity of substituted indoles can vary dramatically depending on where the substituent is placed. In a study of chloroindole analogues of a synthetic cannabinoid, the position of the chlorine atom on the indole core had a substantial effect on human CB1 receptor binding affinity. mdpi.com Specifically, 4- and 5-chloro substitutions resulted in lower affinity compared to 2-, 6-, and 7-chloro substitutions. mdpi.com
Discrimination of Isomers: In forensic analysis, positional isomers of (2-aminopropyl)indole (API), such as 3-API and 5-API, were found to be readily distinguishable by analytical methods, confirming they are unique compounds with different properties. nih.gov
For this compound, moving the ester group from position 5 to other positions (e.g., 2, 3, 4, 6, or 7) would create a series of isomers, each expected to have a unique pharmacological and toxicological profile due to different spatial arrangements and electronic distributions.
| Isomer Type / Context | Finding | Impact on Pharmacological Profile | Source |
|---|---|---|---|
| Bis-indole Linkage | 6-6' linked isomer was most active. | Linkage position dictates molecular shape and binding affinity. | nih.gov |
| Bis-indole Linkage | 5-5' linked isomer was least active. | Adopted a more extended, less favorable conformation for binding. | nih.gov |
| Chloroindole Position | 4- and 5-chloro substitution reduced CB1 binding affinity. | Positional electronics and sterics directly affect receptor interaction. | mdpi.com |
| Chloroindole Position | 2-, 6-, and 7-chloro substitution conferred higher CB1 affinity. | Highlights specific regions of the indole nucleus as more or less sensitive to substitution for a given target. | mdpi.com |
Conformational Flexibility and Receptor Binding Affinity
Identifying the Bioactive Conformation: A key goal in medicinal chemistry is to identify the "bioactive conformation"—the specific 3D shape the molecule adopts when it binds to its target. This is often achieved by designing and synthesizing conformationally restricted analogues. nih.gov By locking the molecule into a specific shape, researchers can determine which conformations lead to improved potency and selectivity. nih.gov
Conformational Bias: Even small groups can impart significant conformational bias. In one study, a carboxamide linker was shown to restrict the conformation between a piperidine (B6355638) and a pyridine (B92270) ring. nih.gov Similarly, the ester group in this compound will have preferred orientations relative to the indole plane.
Development of Predictive Models for Biological Activity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. orientjchem.orgmdpi.com This ligand-based drug design approach is invaluable for predicting the activity of novel molecules and prioritizing synthetic efforts. orientjchem.orgnih.gov
Numerous QSAR studies have been successfully applied to indole derivatives for a wide range of biological targets:
Model Development: A typical QSAR study involves calculating a set of molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) for a series of known active and inactive compounds. tandfonline.com A mathematical equation is then generated to relate these descriptors to the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). nih.govtandfonline.com
Relevant Models: A 3D-QSAR study on 5-hydroxy-1H-indole-3-carboxylates as anti-HBV agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provided insights into how steric, electrostatic, and hydrophobic fields around the molecules influence their potency. nih.gov
Statistical Validation: The reliability of a QSAR model is assessed using statistical metrics. Key parameters include the coefficient of determination (R²) for the training set and the cross-validated correlation coefficient (q² or Q²) which measures the model's predictive power. tandfonline.comnih.gov An external test set is also used to validate the model's ability to predict the activity of compounds not used in its creation. nih.gov
The table below summarizes the results of a predictive 3D-QSAR model developed for anti-HBV indole derivatives, which are structurally related to this compound.
| QSAR Model | Cross-validated Correlation Coefficient (q²) | Correlation Coefficient (r²) | Standard Error of Estimate (SEE) | Fields Used |
|---|---|---|---|---|
| CoMFA | 0.689 | 0.965 | 0.082 | Steric, Electrostatic |
| CoMSIA | 0.578 | 0.973 | 0.078 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |
Data from a 3D-QSAR study on 5-hydroxy-1H-indole-3-carboxylates. nih.gov
These models successfully guided the design of new compounds with improved anti-HBV activity, demonstrating the predictive power of the QSAR approach. nih.gov
Stereochemical Impact on Biological Recognition and Potency
Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in biological recognition. While this compound itself is an achiral molecule, the introduction of a chiral center at any position would lead to the formation of stereoisomers (enantiomers or diastereomers).
Differential Binding of Enantiomers: Biological targets, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the enantiomers of a chiral drug. One enantiomer (the eutomer) may exhibit high potency, while the other (the distomer) may be significantly less active, inactive, or even contribute to undesirable side effects.
Asymmetric Synthesis: The importance of stereochemistry has driven the development of advanced methods for asymmetric synthesis, which aim to produce a single, desired enantiomer. For example, an asymmetric (4 + 2) cyclization involving carboxylates was achieved using a chiral tertiary phosphine (B1218219) catalyst, yielding products with excellent enantioselectivities (e.g., 88-93% enantiomeric excess, ee). acs.org This highlights the ability to control stereochemistry during the synthesis of complex molecules.
Therefore, if a chiral substituent were to be added to the this compound scaffold during a drug discovery program, the separation and individual testing of the resulting stereoisomers would be an essential step to identify the most potent and safe candidate.
Future Research Trajectories and Interdisciplinary Opportunities
Rational Design of Next-Generation Indole (B1671886) Carboxylate Therapeutics
The indole skeleton is a privileged structure found in numerous active substances and natural products with impressive anticancer activity. nih.gov The rational design of new therapeutics based on the Methyl 1-methyl-1H-indole-5-carboxylate scaffold involves leveraging computational and synthetic strategies to optimize its interaction with biological targets. Techniques such as pharmacophore-based drug design and molecular docking are instrumental in this process. nih.govnih.gov For instance, by studying the binding of known inhibitors to target proteins like kinases or viral enzymes, researchers can create 3D pharmacophore models that guide the synthesis of novel, more potent derivatives. nih.govrsc.org
The development of indole-2-carboxamides as antiproliferative agents and indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showcases the therapeutic potential of the indole carboxylate core. nih.govnih.govrsc.org In these studies, modifications to the indole ring led to compounds with significantly enhanced inhibitory activity. nih.govnih.gov The N-methylation on the indole ring of this compound provides a key advantage by blocking a potential site of metabolism and hydrogen bond donation, which can be exploited to fine-tune the compound's pharmacokinetic and pharmacodynamic profile. Future design strategies will focus on creating libraries of derivatives by modifying the ester group and substituting the benzene (B151609) ring portion of the indole to target a wide array of diseases, from cancer to viral infections. nih.govrsc.org
Table 1: Examples of Bioactive Indole Carboxylate Derivatives
| Parent Compound/Scaffold | Therapeutic Target | Key Findings | Reference |
| Indole-2-carboxamides | EGFR, BRAFV600E | Demonstrated potent antiproliferative activity with GI50 values as low as 26 nM. | nih.gov |
| Indole-2-carboxylic acid | HIV-1 Integrase | Optimized derivatives markedly inhibited integrase with IC50 values as low as 0.13 µM. | nih.gov |
| Indole-6-carboxylate esters | Receptor Tyrosine Kinases (EGFR, VEGFR-2) | Designed using pharmacophore modeling to create inhibitors of key cancer-related kinases. | nih.gov |
| Indole Derivatives | Monocarboxylate Transporter 1 (MCT1) | Showed potent inhibition of MCT1, a target for cancer therapy, with submicromolar IC50 values. | acs.orgnih.gov |
Integration with Advanced Screening Technologies
To unlock the full therapeutic potential of this compound derivatives, integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.net For example, novel HTS methods have been developed for other indole carboxylates, such as a chromogenic enzyme screening system that identifies active enzyme-producing colonies by their conversion of a substrate to an indigo (B80030) dye. researchgate.net This type of assay is rapid, convenient, and adaptable for screening a vast number of samples. researchgate.net
Beyond cell-based assays, in silico screening is a powerful computational tool for prioritizing candidates. acs.org This approach uses molecular docking to predict how well different derivatives will bind to a specific biological target, such as the active site of an enzyme or a receptor channel. acs.org Virtual screening protocols, often involving sequential steps from high-throughput virtual screening (HTVS) to more precise methods, can efficiently filter large compound databases to select a manageable number for further experimental testing. acs.org Applying these advanced screening funnels to libraries derived from this compound will accelerate the discovery of novel drug candidates for a multitude of diseases.
Exploration of Novel Catalytic and Material Science Applications
The indole carboxylate framework is not only significant in medicine but also holds promise in catalysis and material science. Methyl indole-5-carboxylate itself is a known reactant for synthesizing various complex molecules, including indirubin (B1684374) derivatives and inhibitors of protein kinases. sigmaaldrich.comsigmaaldrich.comfishersci.ie The reactivity of the indole core allows it to participate in diverse chemical transformations.
Recent advancements in catalysis have opened new avenues for functionalizing indoles. beilstein-journals.org For example, visible-light-induced carbonylation offers an environmentally friendly, metal-free method for synthesizing indole-3-carboxylates. acs.org Other modern catalytic systems, employing metals like copper, ruthenium, and gold, have been developed for reactions such as decarboxylative N-arylation and the addition of indole carboxylic acids to alkynes. organic-chemistry.orgmdpi.com These methods enable the construction of complex molecular architectures from the indole scaffold. mdpi.com
The unique structure of this compound makes it an intriguing building block for novel materials. Its aromatic and heterocyclic nature could be harnessed to create organic semiconductors, dyes, or polymers with specific electronic or photophysical properties. Future research will likely explore its use in multicomponent reactions to build complex heterocyclic systems and its potential as a monomer in polymerization reactions, expanding its utility far beyond the biomedical field. nih.gov
Table 2: Catalytic Applications Involving Indole Carboxylates
| Reaction Type | Catalyst/Conditions | Product | Significance | Reference |
| Decarboxylative N-Arylation | Cu₂O | N-aryl indoles | Efficient synthesis of biologically important N-aryl indoles. | organic-chemistry.org |
| Carbonylation | Visible light, I₂ | Indole-3-carboxylates | Metal-free, environmentally friendly approach to carboxylate synthesis. | acs.org |
| Addition to Alkynes | Ruthenium or Gold complexes | Enol esters | Atom-economical method to generate useful synthetic intermediates. | mdpi.com |
| Carbonylative Synthesis | Palladium/Copper | Indole derivatives | Provides access to a variety of functionalized indoles. | beilstein-journals.org |
Bioavailability and Pharmacokinetic Considerations in Drug Development
For any derivative of this compound to become a successful therapeutic, its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is of paramount importance. The N-methyl group on the indole ring is a critical feature, as it blocks N-demethylation, a common metabolic pathway for many indole-containing drugs, potentially increasing the compound's metabolic stability and half-life. nih.gov
Studies on related indole derivatives provide a roadmap for evaluating these parameters. For instance, pharmacokinetic analysis of 1-methyl-L-tryptophan in animal models involved measuring its concentration in blood and various organs over time to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T½). nih.gov Such studies revealed that repeated administration could lead to accumulation in both plasma and tissues, including the brain. nih.gov The metabolism of tryptamine, another related compound, is known to be extremely rapid due to enzymes like monoamine oxidase (MAO), highlighting the need to understand the specific metabolic fate of new derivatives. wikipedia.org
Therefore, a crucial future research trajectory involves detailed in vitro and in vivo pharmacokinetic studies on promising therapeutic candidates derived from this compound. This includes assessing their solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding to predict their behavior in the human body and ensure they can reach their intended target at a sufficient concentration and for an adequate duration. nih.gov
Q & A
Basic Synthesis and Optimization
Q: What are the key methodological considerations for synthesizing Methyl 1-methyl-1H-indole-5-carboxylate, and how can reaction conditions be optimized? A: A validated synthesis route involves alkylation of 5-methoxy-1H-indole with methyl iodide (2 equiv.) under basic conditions, yielding the product in 94% purity. Critical parameters include controlling reaction time, temperature, and stoichiometry to minimize byproducts like over-alkylation or demethylation. Post-synthesis purification via column chromatography or recrystallization is recommended. NMR (¹H/¹³C) and HRMS are essential for confirming structure and purity .
Basic Spectroscopic Characterization
Q: Which spectroscopic techniques are most reliable for characterizing this compound? A: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) are primary tools for structural confirmation, with key signals at δ 3.77 (N-methyl) and δ 3.87 (ester methyl) in ¹H NMR. HRMS (ES+) validates molecular weight (calculated m/z 162.0913). For advanced analysis, IR spectroscopy can confirm ester carbonyl stretches (~1700 cm⁻¹), while X-ray crystallography (using SHELXL ) resolves stereoelectronic details .
Advanced Computational Analysis
Q: How can computational methods (e.g., DFT) elucidate electronic properties and solvent effects for this compound? A: DFT studies (B3LYP, CAM-B3LYP, M06-2X functionals with 6-311++G(d,p) basis sets) model electronic structure, H-bonding, and solvent interactions. Solvent effects are incorporated via polarizable continuum models (PCM). Vibrational spectra calculated via DFT should be compared with experimental IR/Raman data to validate accuracy. Discrepancies may arise from anharmonicity or solvent interactions, requiring empirical scaling factors .
Advanced Crystallographic Refinement
Q: What strategies are recommended for refining the crystal structure of this compound? A: Use SHELXL for high-resolution refinement. Anisotropic displacement parameters improve accuracy for non-H atoms. Hydrogen atoms can be placed geometrically or via riding models. Twin refinement may be necessary if data shows twinning (e.g., via SHELXT ). Validate results using R-factors, residual density maps, and software like WinGX/ORTEP for visualization .
Stability and Handling Protocols
Q: What are the stability and handling requirements for this compound under laboratory conditions? A: Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light to prevent photodegradation. Use desiccants to avoid hydrolysis of the ester group. Safety protocols include PPE (gloves, goggles) and fume hoods due to hazards (H315: skin irritation; H319: eye irritation; H335: respiratory tract irritation) .
Advanced Data Contradiction Resolution
Q: How should researchers resolve discrepancies between experimental and computational spectral data? A: For NMR, ensure solvent and temperature match computational conditions. For vibrational spectra, apply scaling factors (0.96–0.98 for B3LYP) to DFT outputs. If X-ray and DFT geometries conflict, check for crystal packing effects (e.g., π-π interactions) that distort gas-phase predictions. Cross-validate with solid-state NMR or temperature-dependent studies .
Comparative Reactivity in Functionalization
Q: How does the methyl ester group influence the reactivity of the indole core in further functionalization? A: The electron-withdrawing ester group deactivates the indole ring, directing electrophilic substitution to the 3-position. For C-H activation, Pd-catalyzed borylation at the 2-position is feasible. Protect the ester with trimethylsilyl groups during harsh reactions (e.g., Grignard additions) to prevent transesterification .
Advanced Solvent Effects on Reactivity
Q: What role do solvent effects play in the compound’s reactivity and spectroscopic properties? A: Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic transition states in nucleophilic reactions, enhancing ester hydrolysis rates. In spectroscopy, solvent polarity shifts NMR signals (e.g., upfield shifts in non-polar solvents). Solvent choice must align with computational models (e.g., PCM in DFT) for accurate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
